molecular formula C12H15BrO B3154653 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- CAS No. 78114-95-1

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-

Cat. No.: B3154653
CAS No.: 78114-95-1
M. Wt: 255.15 g/mol
InChI Key: SAANSRGTBPGUIC-UHFFFAOYSA-N
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Description

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- typically involves the reaction of 1H-indene with 3-bromopropanol under specific conditions. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the bromopropoxy group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The indene core can be oxidized to form indanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups, such as azides, amines, or thiols.

    Oxidation Reactions: Indanones and other oxygenated derivatives.

    Reduction Reactions: Dihydro derivatives with modified functional groups.

Scientific Research Applications

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromopropoxy group can enhance the compound’s ability to bind to specific targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene, 5-(3-chloropropoxy)-2,3-dihydro-: Similar structure but with a chlorine atom instead of bromine.

    1H-Indene, 5-(3-iodopropoxy)-2,3-dihydro-: Similar structure but with an iodine atom instead of bromine.

    1H-Indene, 5-(3-methoxypropoxy)-2,3-dihydro-: Similar structure but with a methoxy group instead of bromine.

Uniqueness

1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- is unique due to the presence of the bromopropoxy group, which can influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(3-bromopropoxy)-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAANSRGTBPGUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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